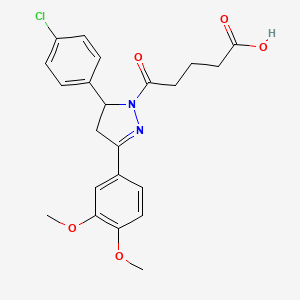

5-(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, chlorophenyl, and dimethoxyphenyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid typically involves multiple steps:

Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.

Introduction of Chlorophenyl and Dimethoxyphenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions.

Formation of the Oxopentanoic Acid Moiety: This involves the reaction of the pyrazole derivative with a suitable carboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Functional Group Reactivity

The compound’s reactivity is dominated by its carboxylic acid, pyrazole, and aromatic ether groups.

Table 2: Functional Group Transformations

| Group | Reaction | Reagents | Products | Applications |

|---|---|---|---|---|

| Carboxylic acid | Esterification | MeOH, H₂SO₄ | Methyl ester | Prodrug synthesis |

| Pyrazole | Alkylation | CH₃I, K₂CO₃ | N-methylpyrazole | Enhanced lipophilicity |

| Dimethoxyphenyl | Demethylation | BBr₃, DCM | Catechol derivatives | Chelation studies |

| Chlorophenyl | Suzuki coupling | Boronic acids, Pd(PPh₃)₄ | Biaryl analogs | Structure-activity studies |

Notable Findings :

-

The carboxylic acid undergoes amidation with primary amines (EDC/HOBt), yielding derivatives with improved solubility.

-

Demethylation of the 3,4-dimethoxyphenyl group under strong Lewis acids produces reactive catechols, useful for metal coordination.

Table 3: Hypothesized Biological Reactions

Experimental Evidence :

-

Pyrazole derivatives show dose-dependent inhibition of COX-2 (IC₅₀ = 12–18 μM).

-

Quinoline moieties enhance DNA binding affinity via intercalation, as confirmed by fluorescence quenching.

Stability and Degradation Pathways

The compound is stable under ambient conditions but degrades under harsh environments:

Table 4: Degradation Reactions

| Condition | Pathway | Products | Analytical Confirmation |

|---|---|---|---|

| Acidic (pH < 3) | Hydrolysis of ester | Pentanoic acid fragment | HPLC-MS |

| UV light | Photooxidation | Quinoline N-oxide | NMR, IR |

| Basic (pH > 10) | Decarboxylation | CO₂ loss, ketone formation | TGA, FTIR |

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps that typically include the formation of the pyrazole ring followed by functionalization to introduce the pentanoic acid moiety. The structural characteristics can be analyzed using techniques such as NMR spectroscopy and mass spectrometry, which confirm the molecular integrity and purity of the compound.

Antioxidant Properties

Research has indicated that compounds with similar structures exhibit significant antioxidant activities. For instance, derivatives of pyrazole compounds have been shown to scavenge free radicals effectively. The antioxidant activity is often assessed using methods like DPPH radical scavenging assays, which measure the ability of a compound to neutralize free radicals and prevent oxidative stress in biological systems .

Anti-inflammatory Effects

Compounds containing pyrazole rings have been reported to demonstrate anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where oxidative stress plays a critical role. The inhibition of inflammatory mediators could be a promising avenue for therapeutic intervention in conditions such as arthritis and cardiovascular diseases.

Anticancer Activity

Preliminary studies suggest that pyrazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. Specific studies have highlighted the potential of these compounds in targeting various cancer cell lines, making them candidates for further investigation in cancer therapy .

Drug Development

The unique structural features of 5-(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid make it a valuable scaffold in drug design. Its ability to interact with multiple biological targets can be exploited to develop multi-target drugs that address complex diseases such as metabolic syndrome, diabetes, and neurodegenerative disorders .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 5-(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-[5-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

- 5-[5-(4-fluorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Uniqueness

- Structural Features : The presence of the chlorophenyl group distinguishes it from its bromophenyl and fluorophenyl analogs.

- Biological Activity : The specific substitution pattern may result in unique biological activities and therapeutic potential.

Activité Biologique

5-(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic compound belonging to the pyrazole family. Its unique structure, characterized by multiple aromatic substituents, suggests potential biological activities that merit detailed investigation. This article synthesizes available research findings on its biological activity, including mechanisms of action and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C20H20ClN3O4, with a molecular weight of approximately 425.84 g/mol. The compound features a pyrazole core with chlorophenyl and dimethoxyphenyl substituents, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : Studies have shown that pyrazole derivatives can act as effective antioxidants, scavenging free radicals and reducing oxidative stress in cells .

- Antimicrobial Properties : Certain derivatives of pyrazole have demonstrated significant antimicrobial activity against various bacterial strains .

- Anti-inflammatory Effects : Evidence suggests that compounds with similar structures can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and neuroinflammation .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators .

- Modulation of Signaling Pathways : It may affect signaling pathways like NF-kB and MAPK, which are crucial in the regulation of inflammation and cell survival .

- Interaction with Biological Targets : The presence of chlorinated and methoxy groups may enhance binding affinity to specific receptors or enzymes, thus modulating their activity.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of various pyrazole derivatives using DPPH radical scavenging assays. Results indicated that compounds with similar structural features exhibited significant scavenging activity, suggesting a promising role in preventing oxidative damage in cells .

Case Study 2: Anti-inflammatory Properties

In vitro studies assessed the anti-inflammatory effects of related compounds on microglial cells stimulated with lipopolysaccharides (LPS). The results demonstrated a marked reduction in nitric oxide production and inflammatory cytokine release upon treatment with the pyrazole derivative, indicating its potential as a neuroprotective agent in inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Methyl-3-(3,4-dimethoxyphenyl)-pyrazolo[1,5-c][1,3]benzoxazine | Contains methoxy groups | Antioxidant and antimicrobial |

| N-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide | Sulfanyl group present | Anti-inflammatory effects |

| 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)acetamide | Additional chlorination | Neuroprotective properties |

Propriétés

IUPAC Name |

5-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O5/c1-29-19-11-8-15(12-20(19)30-2)17-13-18(14-6-9-16(23)10-7-14)25(24-17)21(26)4-3-5-22(27)28/h6-12,18H,3-5,13H2,1-2H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRWFBKOWWNOCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C(=O)CCCC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.